(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate
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Overview
Description
The compound (2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate is a complex organic molecule with a unique structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C17H22O3 and it has a molecular weight of 274.355 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate involves multiple steps. One common method includes the reaction of cyclopropanecarboxylic acid with 2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl ester under specific conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate: has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of (2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Allethrin: A similar compound with insecticidal properties.
Permethrin: Another related compound used as an insecticide.
Cypermethrin: Known for its use in pest control.
Uniqueness
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate: stands out due to its unique structure and versatile applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in scientific research and industry .
Properties
Molecular Formula |
C17H22O3 |
---|---|
Molecular Weight |
274.35 g/mol |
IUPAC Name |
(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H22O3/c1-6-8-11-10(3)14(9-13(11)18)20-16(19)15-12(7-2)17(15,4)5/h6-7,12,14-15H,1-2,8-9H2,3-5H3 |
InChI Key |
CZWVPEYYVZCJLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C)CC=C |
Origin of Product |
United States |
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